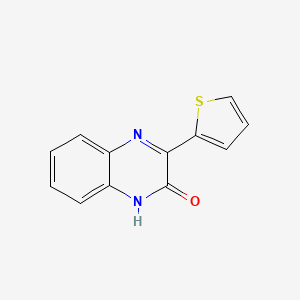

3-(Thiophen-2-yl)quinoxalin-2(1H)-one

Descripción general

Descripción

3-(Thiophen-2-yl)quinoxalin-2(1H)-one is a heterocyclic compound that features a quinoxalinone core with a thiophene ring attached at the third position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiophen-2-yl)quinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of quinoxaline derivatives with thiophene-2-carbaldehyde under specific conditions. For instance, the Weidenhagen reaction can be employed, where quinoline-5,6-diamine reacts with thiophene-2-carbaldehyde . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and bases such as potassium hydroxide (KOH).

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

3-(Thiophen-2-yl)quinoxalin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.

Reduction: Reduction reactions can yield dihydroquinoxalinone derivatives.

Substitution: Electrophilic substitution reactions such as bromination, nitration, formylation, acylation, and sulfonation are common.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Various electrophiles and catalysts depending on the desired substitution.

Major Products

The major products formed from these reactions include substituted quinoxalinone derivatives, which can have different functional groups attached to the quinoxaline or thiophene rings.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of 3-(Thiophen-2-yl)quinoxalin-2(1H)-one can be achieved through various methods, including multicomponent reactions that allow for the efficient formation of complex structures. For instance, visible-light-mediated strategies have been developed to facilitate the C–H sulfenylation of quinoxalin-2(1H)-ones, leading to derivatives like 3-sulfenylated quinoxalin-2(1H)-ones with high yields and functional group tolerance . This method highlights the compound's versatility as a building block in organic synthesis.

Biological Activities

Anticancer Properties:

Quinoxaline derivatives, including this compound, have shown promising anticancer activities. They act through multiple mechanisms, such as inhibiting key signaling pathways involved in cancer cell proliferation. For example, quinoxaline derivatives have been reported to inhibit the epidermal growth factor receptor (EGFR), which is crucial in various cancers .

Enzyme Inhibition:

Recent studies have demonstrated that compounds related to this compound exhibit inhibitory effects on enzymes such as cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA), both of which are implicated in cancer metabolism . The structure–activity relationship (SAR) analyses indicate that modifications to the quinoxaline core can significantly enhance inhibitory efficiency against these enzymes.

Antimicrobial Activity:

The compound has also been evaluated for its antimicrobial properties. Research indicates that certain quinoxaline derivatives can inhibit bacterial growth effectively, suggesting their potential use as antibacterial agents .

Case Study 1: Anticancer Activity

A study involving a series of quinoxaline derivatives, including this compound, revealed their ability to induce apoptosis in cancer cells. The derivatives were tested against various cancer cell lines, demonstrating significant cytotoxicity. The most potent compounds showed IC50 values in the low micromolar range, indicating their potential for further development as anticancer agents .

Case Study 2: Enzyme Inhibition

In vitro assays assessed the COX-2 inhibitory activity of several quinoxaline derivatives. Compounds with electron-donating groups exhibited enhanced inhibition rates compared to those with electron-withdrawing substituents. This observation underscores the importance of functional group positioning in optimizing biological activity .

Data Tables

Mecanismo De Acción

The mechanism of action of 3-(Thiophen-2-yl)quinoxalin-2(1H)-one involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit topoisomerase enzymes, resulting in DNA damage and cell death . The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound.

Comparación Con Compuestos Similares

Similar Compounds

2-(2-Thienyl)-1(3)H-imidazo[4,5-f]quinoline: Similar in structure but with an imidazoquinoline core.

N-substituted 2,5-di(2-thienyl)pyrroles: Contains thiophene rings but with a pyrrole core.

Thiazolidine derivatives: Five-membered heterocycles with sulfur and nitrogen atoms.

Uniqueness

3-(Thiophen-2-yl)quinoxalin-2(1H)-one is unique due to its combination of a quinoxalinone core and a thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.

Actividad Biológica

3-(Thiophen-2-yl)quinoxalin-2(1H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, detailing its mechanisms of action, research findings, and implications for therapeutic applications.

Chemical Structure and Properties

This compound features a quinoxalinone core with a thiophene ring attached at the third position. This unique structure is significant for its biological activity, as the presence of both aromatic systems can influence interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as topoisomerases, which are crucial for DNA replication and transcription. By inhibiting these enzymes, the compound can induce DNA damage and apoptosis in cancer cells.

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties, potentially by disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

- In Vitro Studies : A study reported that derivatives of quinoxalinones, including this compound, demonstrated cytotoxic effects against various cancer cell lines. The mechanisms involved include inhibition of the epidermal growth factor receptor (EGFR) and other signaling pathways associated with tumor growth .

- Structure-Activity Relationship (SAR) : The biological activity was correlated with specific structural features of the compound. Modifications to the thiophene or quinoxaline moieties affected potency, suggesting that certain substituents could enhance anticancer efficacy .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against a range of pathogens:

- Minimum Inhibitory Concentration (MIC) : In vitro tests revealed potent activity against Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed MIC values as low as 0.22 μg/mL against Staphylococcus aureus and Escherichia coli .

Case Studies and Research Findings

Several notable studies highlight the biological activities of this compound:

Propiedades

IUPAC Name |

3-thiophen-2-yl-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2OS/c15-12-11(10-6-3-7-16-10)13-8-4-1-2-5-9(8)14-12/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWIKCZVHLJFOFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(=N2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352351 | |

| Record name | 3-(2-thienyl)-1,2-dihydroquinoxalin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64532-10-1 | |

| Record name | 3-(2-thienyl)-1,2-dihydroquinoxalin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.